Nav1.8 vs. Nav1.7 Selectivity Window of an N-(3,3-Difluorocyclohexyl) Derivative in Recombinant Human Ion Channel Assays
A derivative incorporating the N-(3,3-difluorocyclohexyl) moiety (US9783527, Example 340) exhibited a 4.1-fold selectivity window for Nav1.8 (IC₅₀ = 637 nM) over Nav1.7 (IC₅₀ = 2640 nM) in recombinant human HEK293 cell electrophysiology assays [1]. This selectivity profile is relevant because Nav1.8 is a validated peripheral pain target, while Nav1.7 blockade is associated with anosmia and cardiac adverse effects; a >4-fold window may be therapeutically meaningful. By contrast, close analogs within the same AbbVie patent series bearing alternative amide substituents at the imidazolidinone N-1 position (e.g., isobutyl carbamate, Example 5: Nav1.8 IC₅₀ = 57.2 nM [2]) show different selectivity and potency profiles, demonstrating that the 3,3-difluorocyclohexyl moiety contributes to a distinct pharmacological fingerprint that cannot be assumed from other amide-substituted analogs.
| Evidence Dimension | Ion channel inhibition potency and selectivity (Nav1.8 vs. Nav1.7) |
|---|---|
| Target Compound Data | N-(3,3-difluorocyclohexyl) derivative: Nav1.8 IC₅₀ = 637 nM; Nav1.7 IC₅₀ = 2640 nM; Selectivity ratio = 4.1 |
| Comparator Or Baseline | Example 5 (isobutyl carbamate analog, no 3,3-difluorocyclohexyl): Nav1.8 IC₅₀ = 57.2 nM; Example 26 (oxazol-4-ylmethyl analog): Nav1.8 IC₅₀ = 517 nM; Example 286 (tert-butyl acetate analog): Nav1.8 IC₅₀ = 3000 nM |
| Quantified Difference | ~4.1× selectivity for Nav1.8 over Nav1.7 for the 3,3-difluorocyclohexyl derivative; potency differs by ~11× vs. Example 5 and ~4.7× vs. Example 286 within the same chemical series |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.8 or Nav1.7; electrophysiological assay (automated patch clamp); two days post-thaw plating at 25,000 cells/well |
Why This Matters
The measurable Nav1.8/Nav1.7 selectivity of the 3,3-difluorocyclohexyl-containing derivative provides a pharmacologically relevant differentiation from other amide-substituted analogs in the same patent series, supporting procurement decisions for pain-target discovery programs where peripheral sodium channel selectivity is a key optimization parameter.
- [1] BindingDB Entry BDBM345038. N-(3,3-difluorocyclohexyl)-2-{3-[1-(2-fluorophenyl)-1H-indazol-4-yl]-2-oxoimidazolidin-1-yl}acetamide. Nav1.8 IC₅₀: 637 nM; Nav1.7 IC₅₀: 2640 nM. US9783527, Example 340. https://bindingdb.org View Source
- [2] BindingDB Entry BDBM344702. Isobutyl 3-[1-(2-fluorophenyl)-1H-indazol-4-yl]-2-oxoimidazolidine-1-carboxylate. Nav1.8 IC₅₀: 57.2 nM. US9783527, Example 5. https://bindingdb.org View Source
